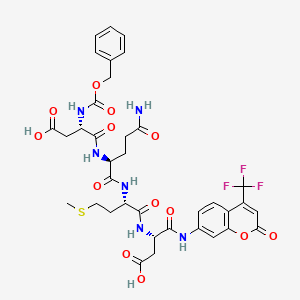
Z-Asp-Gln-Met-Asp-AFC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Asp-Gln-Met-Asp-AFC is a useful research compound. Its molecular formula is C36H39F3N6O13S and its molecular weight is 852.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Apoptosis Studies
Z-Asp-Gln-Met-Asp-AFC is extensively used to study apoptosis mechanisms. By measuring the activity of caspase-3 in various cell types under different conditions (e.g., stress, drug treatment), researchers can elucidate the pathways leading to programmed cell death. This application has significant implications in cancer research, where apoptosis dysregulation is a hallmark of tumorigenesis.
Drug Discovery
The compound serves as a valuable tool in high-throughput screening assays for potential anti-cancer drugs. By assessing the inhibitory effects of new compounds on caspase-3 activity using this compound, researchers can identify candidates that may restore apoptotic pathways in cancer cells .
Neurodegenerative Disease Research
Caspase-3 has been implicated in neurodegenerative diseases such as Alzheimer's disease. The cleavage of amyloid precursor protein (APP) by caspase-3 contributes to amyloid-beta formation, a key factor in Alzheimer's pathology. Using this compound allows researchers to investigate the role of caspases in neuronal apoptosis and amyloid-beta production .
Cancer Cell Line Studies
In studies involving various cancer cell lines, this compound has been employed to quantify caspase-3 activity post-treatment with chemotherapeutic agents. For instance, one study demonstrated that treatment with a specific compound increased caspase-3 activity significantly compared to untreated controls, indicating enhanced apoptotic signaling pathways .
Neuroprotection Research
Research has shown that certain neuroprotective agents can inhibit caspase-3 activity in neuronal cultures treated with neurotoxic agents. The application of this compound revealed that these agents effectively reduced apoptosis rates by blocking caspase activation, highlighting its potential therapeutic role .
Propiedades
Número CAS |
1926163-45-2 |
|---|---|
Fórmula molecular |
C36H39F3N6O13S |
Peso molecular |
852.8 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-3-carboxy-2-(phenylmethoxycarbonylamino)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C36H39F3N6O13S/c1-59-12-11-23(32(53)44-24(15-28(47)48)33(54)41-19-7-8-20-21(36(37,38)39)14-30(51)58-26(20)13-19)43-31(52)22(9-10-27(40)46)42-34(55)25(16-29(49)50)45-35(56)57-17-18-5-3-2-4-6-18/h2-8,13-14,22-25H,9-12,15-17H2,1H3,(H2,40,46)(H,41,54)(H,42,55)(H,43,52)(H,44,53)(H,45,56)(H,47,48)(H,49,50)/t22-,23-,24-,25-/m0/s1 |
Clave InChI |
XKIGABBVUWYUSS-QORCZRPOSA-N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)OCC3=CC=CC=C3 |
Secuencia |
DQMD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















